3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound consists of a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting hydrazine derivatives with pyridazine-3,6-dione under reflux conditions.
Introduction of the 4-Fluorobenzylthio Group: The 4-fluorobenzylthio group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a thiol derivative.
Attachment of the Furan-2-yl Group: The furan-2-yl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl (1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-yl sulfide: This compound shares the triazolo core and the 4-fluorobenzylthio group but differs in the heterocyclic system.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a similar triazole structure but with different substituents and heterocyclic systems.
Uniqueness
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of the triazolopyridazine core with the 4-fluorobenzylthio and furan-2-yl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWALQNFFZHGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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